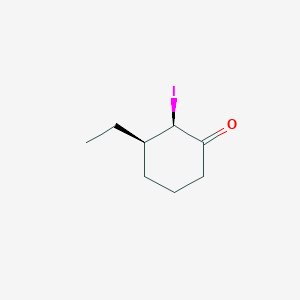![molecular formula C8H9ClN2O2 B15171873 N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-49-9](/img/structure/B15171873.png)
N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is an organic compound that features a hydroxyurea moiety attached to a 4-chlorophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-chlorobenzylamine with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-chlorobenzylamine and hydroxylamine.
Reaction Conditions: The reaction is typically conducted in an aqueous or alcoholic medium at a temperature range of 0-50°C.
Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxyurea moiety can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyurea group to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can chelate metal ions, inhibiting metalloenzymes. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-Bromophenyl)methyl]-N’-hydroxyurea
- N-[(4-Methylphenyl)methyl]-N’-hydroxyurea
- N-[(4-Nitrophenyl)methyl]-N’-hydroxyurea
Uniqueness
N-[(4-Chlorophenyl)methyl]-N’-hydroxyurea is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
919996-49-9 |
|---|---|
Molekularformel |
C8H9ClN2O2 |
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
InChI-Schlüssel |
ZILIVKBKFFLCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
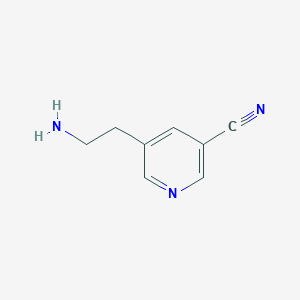
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
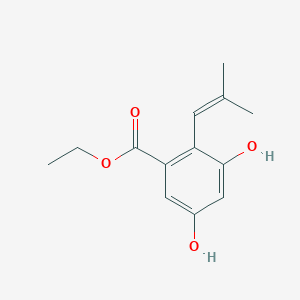
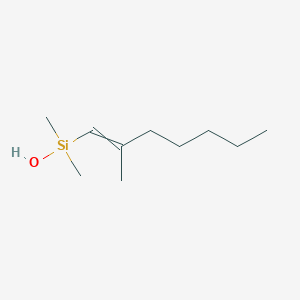
![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
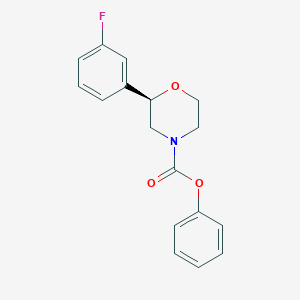
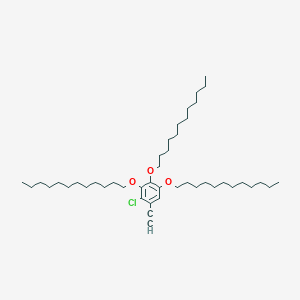
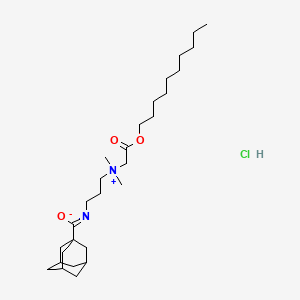
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
